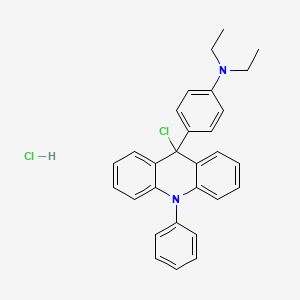

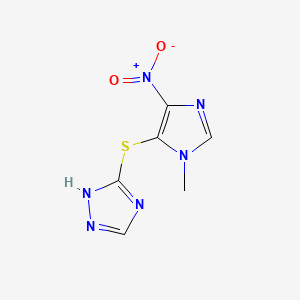

![molecular formula C5H5N3 B1218700 1H-咪唑并[1,2-b]吡唑 CAS No. 251-80-9](/img/structure/B1218700.png)

1H-咪唑并[1,2-b]吡唑

描述

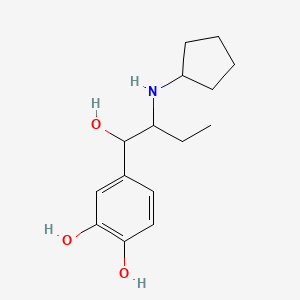

1H-Imidazo[1,2-b]pyrazole is a synthetic compound also known as IMPY . It exhibits antineoplastic properties. Specifically, IMPY inhibits ribonucleotide reductase , an enzyme crucial for converting ribonucleotides to deoxyribonucleotides during DNA synthesis. Notably, it binds specifically to the smaller, nonheme-iron subunit of this enzyme .

Molecular Structure Analysis

1H-Imidazo[1,2-b]pyrazole features a fused heterocyclic ring system. Its molecular formula is C5H5N3 , and its molecular weight is approximately 107.11 g/mol . The compound’s structure consists of an imidazole ring fused with a pyrazole ring, resulting in a unique arrangement of nitrogen atoms. Researchers have elucidated its crystal structure using X-ray diffraction techniques .

Chemical Reactions Analysis

1H-Imidazo[1,2-b]pyrazole participates in various chemical reactions. Notably, it interacts with nucleophilic reagents, undergoes substitution reactions, and forms coordination complexes with transition metals. These reactions are essential for exploring its reactivity and potential applications .

Physical And Chemical Properties Analysis

科学研究应用

As a Non-classical Isostere of Indole

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : The 1H-Imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of indole . This is significant because indole and its derivatives are key structural units in pharmaceutical, agrochemical, and material science applications . However, indole replacements are sought after due to their often low solubility and metabolic stability .

- Methods of Application or Experimental Procedures : The selective functionalization of the 1H-Imidazo[1,2-b]pyrazole scaffold was achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

- Results or Outcomes : These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-Imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .

In Chemotherapy

- Scientific Field : Oncology and Chemotherapy .

- Summary of the Application : The compound “1H-Imidazo[1,2-b]pyrazole” (IMPY) has been studied for its effects on cellular proliferation in both bone marrow and duodenal crypts . This is significant because controlling the proliferation of cells is a key strategy in cancer treatment.

- Methods of Application or Experimental Procedures : The compound was administered to both normal and tumor cells, and its effects on cellular proliferation were observed over a period of 72 hours .

- Results or Outcomes : Initial results showed that IMPY inhibited cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours. A recovery was detectable only after 36 hours, returning to pretherapy values by 72 hours . Preliminary data indicate that this differential response of normal versus tumor cells to IMPY can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .

安全和危害

属性

IUPAC Name |

5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGQIJCMHXZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947957 | |

| Record name | 5H-Imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[1,2-b]pyrazole | |

CAS RN |

251-80-9 | |

| Record name | Imidazopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)